
N-(3,5-dimethylphenyl)-4-nitrobenzamide
Overview
Description
N-(3,5-dimethylphenyl)-4-nitrobenzamide is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of a nitro group attached to a benzene ring, which is further connected to an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-4-nitrobenzamide typically involves the reaction of 3,5-dimethylaniline with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions generally include maintaining the reaction mixture at a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher efficiency and yield. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-4-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group acts as a deactivating group, directing incoming substituents to the meta position.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.
Major Products Formed
Reduction: 3,5-dimethylphenyl-4-aminobenzamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: 3,5-dimethylaniline and 4-nitrobenzoic acid.
Scientific Research Applications
N-(3,5-dimethylphenyl)-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethylphenyl)-4-nitrobenzamide
- N-(3,4-dimethylphenyl)-4-nitrobenzamide
- N-(2,5-dimethylphenyl)-4-nitrobenzamide
Uniqueness
N-(3,5-dimethylphenyl)-4-nitrobenzamide is unique due to the specific positioning of the methyl groups on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of the nitro group also imparts distinct electronic properties, making it a valuable compound for various applications.
Biological Activity
N-(3,5-dimethylphenyl)-4-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a nitro group and an amide functional group, which are integral to its biological activity. The compound can be represented structurally as follows:
- Chemical Formula : CHNO
- Molecular Weight : 258.27 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The nitro group is crucial for binding, potentially leading to the inhibition or modulation of target enzyme activity. This compound has shown promise in various biological studies, particularly in the context of medicinal applications.
1. Antidiabetic Potential
Research indicates that derivatives of 4-nitrobenzamide exhibit significant antidiabetic properties. A related study highlighted the activity of compounds with similar structural features against α-glucosidase, demonstrating that substituents on the phenyl ring significantly influence inhibitory potency. For instance, a compound with a 2-CH-5-NO substituent exhibited an IC value of 10.75 ± 0.52 μM against α-glucosidase, suggesting that electron-donating and electron-withdrawing groups enhance activity through electronic effects and steric factors .
2. Cytotoxicity
This compound has also been studied for its cytotoxic effects in cancer cells. The compound's derivatives have been shown to inhibit DNA methyltransferases (DNMTs), which play a role in epigenetic regulation and cancer progression. For example, one derivative demonstrated an EC of 0.9 μM against hDNMT3A, indicating potent inhibition .
Structure-Activity Relationship (SAR)
The SAR studies reveal that the position and nature of substituents on the benzamide backbone significantly affect biological activity:
Compound | Substituent | Biological Activity | IC_{50 / EC_{50} |
---|---|---|---|
5o | 2-CH_3-5-NO_2 | Antidiabetic (α-glucosidase inhibitor) | 10.75 ± 0.52 μM |
31 | Bicyclic moiety | DNMT inhibitor | EC_{50} = 0.9 μM |
These findings suggest that optimizing substituents can enhance the therapeutic potential of nitrobenzamide derivatives.
Case Study 1: Antidiabetic Activity
In vitro studies demonstrated that this compound derivatives displayed strong inhibitory effects against α-glucosidase and α-amylase enzymes, which are critical in carbohydrate metabolism. The presence of both electron-donating and electron-withdrawing groups on the phenyl ring was found to be beneficial for enhancing inhibitory activity .
Case Study 2: Cancer Treatment
Another study focused on the potential of this compound derivatives as antitumor agents by targeting DNMTs involved in gene silencing in cancer cells. The most active compounds showed significant cytotoxicity against leukemia cell lines, indicating their potential as therapeutic agents in cancer treatment .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-4-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10-7-11(2)9-13(8-10)16-15(18)12-3-5-14(6-4-12)17(19)20/h3-9H,1-2H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFDUPBWBGBEMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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